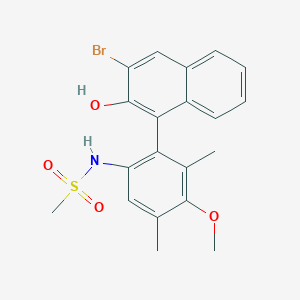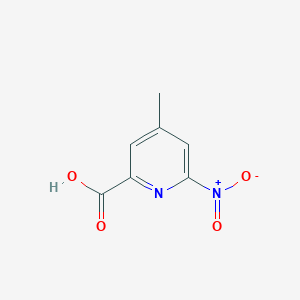![molecular formula C9H19ClN2O B15090327 (3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride CAS No. 1332765-69-1](/img/structure/B15090327.png)
(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) is a chemical compound with a unique structure that includes a pyrrolidine ring and a propanone backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) typically involves the reaction of 2,2-dimethyl-1-propanone with (3R)-3-amino-1-pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone moiety can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1)
- 3-Amino-1-phenylpropan-1-one hydrochloride
Uniqueness
1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a dimethyl-substituted propanone backbone. These structural elements contribute to its distinctive chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
1332765-69-1 |
|---|---|
Formule moléculaire |
C9H19ClN2O |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-[(3R)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m1./s1 |
Clé InChI |
VWIYDFCZYTWBDH-OGFXRTJISA-N |
SMILES isomérique |
CC(C)(C)C(=O)N1CC[C@H](C1)N.Cl |
SMILES canonique |
CC(C)(C)C(=O)N1CCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
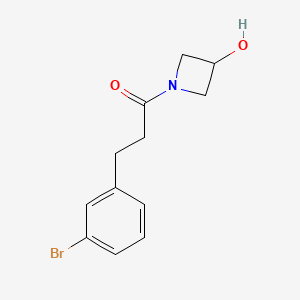
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)


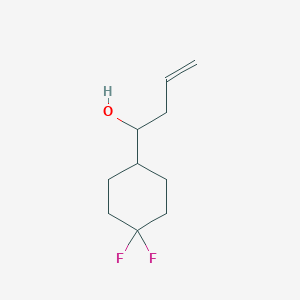
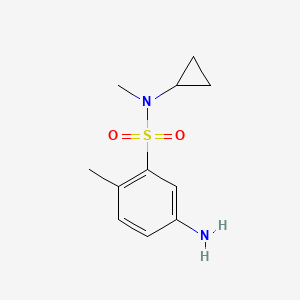
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
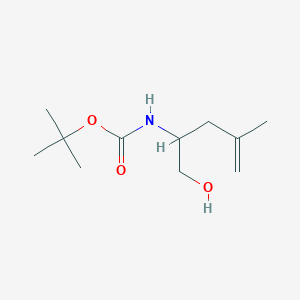
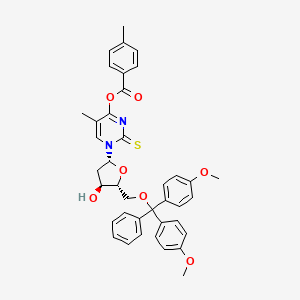
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
